N-(1-Pyrenyl)maleimide
Overview
Description
Synthesis Analysis
N-(1-Pyrenyl)maleimide is synthesized through the reaction of maleic anhydride with pyrene-containing compounds. The specific synthesis process and conditions vary based on the desired yield and purity of the product. Although detailed synthesis protocols are not directly covered in the available literature, the compound's utility in biochemical research implies standard synthetic chemistry techniques involving maleimide and pyrene precursors.
Molecular Structure Analysis
The molecular structure of N-(1-Pyrenyl)maleimide plays a critical role in its reactivity and fluorescence characteristics. Its structure allows for nonfluorescent behavior in aqueous solutions but forms strongly fluorescent adducts with sulfhydryl groups. This reactivity is due to the pyrene chromophore's electronic properties, which undergo significant changes upon conjugation, thereby altering its fluorescence emission spectrum.
Chemical Reactions and Properties
N-(1-Pyrenyl)maleimide reacts predominantly with sulfhydryl groups to form fluorescent adducts, a property exploited in cross-linking studies to probe the spatial proximity of sulfhydryl and amino groups in proteins. The reaction is relatively fast and can be monitored through changes in fluorescence intensity, making it a useful tool for studying protein structures and dynamics.
Physical Properties Analysis
The physical properties of N-(1-Pyrenyl)maleimide, such as solubility in various solvents, fluorescence characteristics (excitation and emission wavelengths), and stability under different conditions, are essential for its application in biochemical research. While specific data on these properties are not provided in the abstracts, they can generally be inferred based on the compound's molecular structure and known behavior in biological systems.
Chemical Properties Analysis
Chemically, N-(1-Pyrenyl)maleimide is notable for its selective reactivity with sulfhydryl groups over amino groups, except under certain conditions where intramolecular aminolysis can occur. This selectivity is crucial for its application in studying protein modifications and interactions. Additionally, its fluorescence properties—particularly changes in emission spectra upon reaction—provide valuable insights into the molecular environment surrounding the pyrene moiety in biological systems.
- Wu, Yarbrough, & Wu (1976). N-(1-pyrene)maleimide: a fluorescent cross-linking reagent.
- Weltman et al. (1973). N-(3-pyrene)maleimide: a long lifetime fluorescent sulfhydryl reagent.
- Huang & Wang (2012). N‐(1‐Pyrenyl) maleimide induces apoptosis through mitochondrial pathway.
Scientific Research Applications
Study of Microsomal Glutathione S-transferase
It is used as a probe to understand the supramolecular structure of microsomal glutathione S-transferase (Piemonte et al., 1993).
Leukemia Treatment
N-(1-pyrenyl) maleimide has been shown to induce apoptosis in Jurkat T cells through the mitochondrial pathway, suggesting its potential as a therapeutic agent for leukemia treatment (Huang & Wang, 2012).
Inhibition of Sodium- and Potassium-Activated Adenosine Triphosphatase
It inhibits the ability of lamb kidney sodium- and potassium-activated adenosine triphosphatase to bind ouabain, with protection by the binding of ouabagenin at Cys-367 and Cys-656 sites (Kirley & Peng, 1991).
Inhibition of Telomerase Activity and Induction of Apoptosis
N-(1-Pyrenyl) maleimide inhibits telomerase activity and induces apoptosis in Jurkat cells, and displays differential cytotoxicity against hematopoietic cancer cells (Huang et al., 2012).
Study of Tropomyosin in Muscle Cells
Adducts of N-(1-pyrenyl)maleimide with rabbit skeletal muscle tropomyosin show excimer fluorescence, making it a useful probe for studying conformational changes and binding interactions of tropomyosin with other contractile proteins (Lin, 1982).
Mitochondrial Dysfunction Induction
It induces Bak oligomerization and mitochondrial dysfunction in Jurkat cells, independent of caspase-8 activation (Huang et al., 2014).
Fluorescence Polarization Studies
N-(3-pyrene)maleimide is useful for fluorescence polarization studies of high molecular weight proteins and macro-molecules with reactive sulfhydryl groups (Weltman et al., 1973).
Probing Microenvironmental and Dynamics Properties of Protein Binding Sites
It is highly fluorescent upon covalent binding with protein sulfhydryl and amino groups, providing insights into protein binding sites (Benci et al., 1995).
Ribosomal Structure and Conformation Studies
It offers a possible fluorescent probe for studying ribosomal structure and conformation (Lee & Heintz, 1976).
Monitoring Radiation-Induced Polymerization
N-(1-pyrene)maleimide exhibits a fluorescence response correlated to monomer conversion in radiation-induced polymerization of methyl methacrylate (Frahn et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-pyren-1-ylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-17-10-11-18(23)21(17)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)20(14)19(12)13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWRQLPBHVBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N5C(=O)C=CC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962350 | |
Record name | N-(1-Pyrenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Pyrenyl)maleimide | |
CAS RN |
42189-56-0 | |
Record name | N-(1-Pyrenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42189-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Pyrenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyren-1-yl)-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.